

In Vitro Characterization of Gpr35 Modulator 2: A Technical Guide

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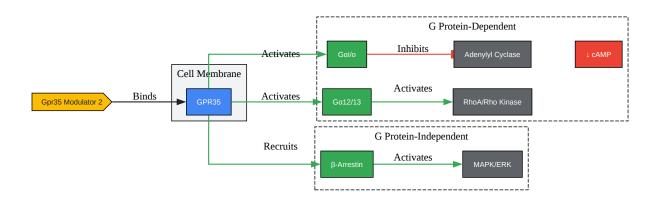
Introduction

G protein-coupled receptor 35 (GPR35) is a class A orphan receptor implicated in a range of physiological and pathological processes, including inflammation, metabolic disorders, pain, and cancer.[1][2][3] Its expression in the lower intestine, colon, and various immune cells makes it a compelling therapeutic target.[3][4] GPR35 signaling is complex, primarily coupling to Gαi/o and Gα12/13 protein families, which leads to the modulation of downstream signaling cascades.[1][5] Upon agonist binding, GPR35 can also recruit β-arrestins, which mediate receptor desensitization and initiate G protein-independent signaling.[5][6] This document provides a comprehensive in vitro pharmacological and functional characterization of a novel investigational compound, **Gpr35 Modulator 2**. The following sections detail the signaling pathways of GPR35, summarize the quantitative data for Modulator 2 in key functional assays, and provide detailed experimental protocols for researchers.

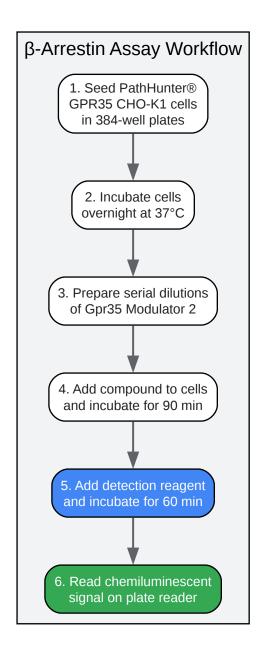
GPR35 Signaling Pathways

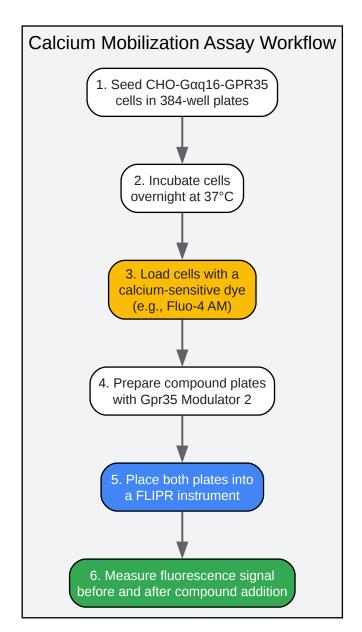
GPR35 activation initiates multiple downstream signaling cascades. The receptor couples to G α i/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][7] It also couples to G α 12/13, activating the RhoA signaling pathway, which is crucial for regulating the actin cytoskeleton and cell migration.[5][8] Furthermore, agonist-stimulated GPR35 recruits β -arrestin, which not only desensitizes the receptor but also acts as a scaffold for other signaling proteins, potentially activating pathways like the MAPK/ERK cascade in a G protein-independent manner.[5][6]











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